4-phenylcyclopentane-1,2-dione
Overview
Description
4-phenylcyclopentane-1,2-dione is an organic compound with the molecular formula C11H10O2. It is characterized by a cyclopentane ring substituted with a phenyl group and two ketone functionalities at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with primary aromatic amines
Mode of Action
The mode of action of 4-phenylcyclopentane-1,2-dione involves its interaction with primary aromatic amines . This interaction leads to the formation of dianilides, which further cyclize to form cyclopenta[1,2-c:4,3-c′]diquinolines . The specifics of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The compound’s interaction with primary aromatic amines suggests that it may influence pathways involving these amines .
Result of Action
The formation of cyclopenta[1,2-c:4,3-c′]diquinolines from its interaction with primary aromatic amines suggests potential effects on cellular processes involving these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylcyclopentane-1,2-dione can be achieved through several methods. One common approach involves the intramolecular coupling of 2,2,8,8-tetramethylnonane-3,7-dione using a mixture of titanium tetrachloride and magnesium amalgam . Another method includes the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) to yield cyclopentadienes, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-phenylcyclopentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction typically produces diols.
Scientific Research Applications
4-phenylcyclopentane-1,2-dione has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-dione: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Cyclopentane-1,2-diol: Contains hydroxyl groups instead of ketones, leading to different reactivity and applications.
Uniqueness
4-phenylcyclopentane-1,2-dione is unique due to the presence of both a phenyl group and two ketone functionalities, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and a valuable intermediate in the development of pharmaceuticals and materials .
Properties
IUPAC Name |
4-phenylcyclopentane-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXYMCDNZRKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.